molecular formula C6H3Cl2N3O2S2 B13623671 5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide

5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B13623671
M. Wt: 284.1 g/mol
InChI Key: DFZHIGLFSWBHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, and a sulfonamide group at the 4 position of the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide typically involves the chlorination of 2,1,3-benzothiadiazole followed by sulfonamide formation. One common method involves the reaction of 2,1,3-benzothiadiazole with thionyl chloride in the presence of pyridine to introduce chlorine atoms at the 5 and 7 positions. The resulting dichlorinated product is then treated with a sulfonamide reagent under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. Additionally, the chlorine atoms and benzothiadiazole ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4,7-dibromo-2,1,3-benzothiadiazole: Similar in structure but with bromine atoms instead of chlorine.

    5-chloro-2,1,3-benzothiadiazole-4-amine: Contains a single chlorine atom and an amine group.

    2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups instead of chlorine

Uniqueness

5,7-dichloro-2lambda4,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H3Cl2N3O2S2

Molecular Weight

284.1 g/mol

IUPAC Name

5,7-dichloro-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C6H3Cl2N3O2S2/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H,(H2,9,12,13)

InChI Key

DFZHIGLFSWBHBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.